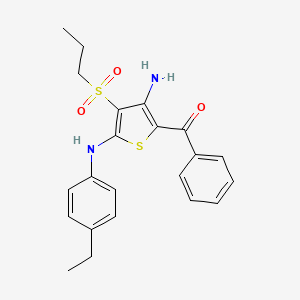

5-Benzoyl-N2-(4-ethylphenyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine

Description

Properties

IUPAC Name |

[3-amino-5-(4-ethylanilino)-4-propylsulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S2/c1-3-14-29(26,27)21-18(23)20(19(25)16-8-6-5-7-9-16)28-22(21)24-17-12-10-15(4-2)11-13-17/h5-13,24H,3-4,14,23H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWSTGUIFTUELG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-Benzoyl-N2-(4-ethylphenyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine is a synthetic organic compound belonging to the thiophene class, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 414.54 g/mol. The compound features a complex structure that includes a thiophene ring substituted with various functional groups, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, including enzymes, receptors, and proteins. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might interact with various receptors, influencing signaling pathways.

- DNA Interaction : There is potential for interaction with DNA, affecting gene expression and cellular functions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Details |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Potential to inhibit cancer cell proliferation in vitro. |

| Anti-inflammatory | May reduce inflammation in cellular models. |

| Antioxidant | Capable of scavenging free radicals and reducing oxidative stress. |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that thiophene derivatives, including similar compounds, showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Research indicated that the compound demonstrated inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations.

- Anti-inflammatory Effects : In vitro studies revealed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other thiophene derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Benzoyl-N2-(4-methylphenyl)-3-thiophene | C21H22N2O3S2 | Anticancer, Antimicrobial |

| 5-Bromothiophene | C8H7BrS | Antimicrobial |

| Benzothiophene | C10H8S | Anticancer, Antioxidant |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, such as BA98455 and BA98688 , provide insights into how substituent variations influence properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

5-Substituent :

- The benzoyl group in the target compound is simpler and less sterically hindered compared to the 1,3-benzodioxole carbonyl (BA98455) or 2,4-dimethylbenzoyl (BA98688). Electron-donating groups (e.g., methoxy in BA98455) may enhance solubility, while methyl groups (BA98688) could increase hydrophobicity .

N2-Substituent: The 4-ethylphenyl group (target) is non-polar, contrasting with the 2-fluorophenyl (BA98455, electron-withdrawing) and 4-ethoxyphenyl (BA98688, electron-donating). These differences may affect binding affinity in biological systems or charge transport in materials .

3-Sulfonyl Group: The propane-1-sulfonyl group (target) is an alkyl sulfonyl, offering flexibility and reduced molecular weight compared to the aryl sulfonyl groups in analogs (e.g., 4-methoxybenzenesulfonyl). This could lower melting points or improve solubility in non-polar solvents .

Research Implications and Limitations

- Activity Data: No direct studies on the target compound are available.

- Electronic Properties : The propane-1-sulfonyl group may modulate electron-withdrawing effects, similar to aryl sulfonyls in ferroelectric semiconductors (e.g., P3HT, PTAA) .

- Synthetic Challenges : The absence of a methoxy or fluorine substituent in the target compound could simplify synthesis but may reduce thermal stability compared to BA98455 or BA98688 .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Benzoyl-N2-(4-ethylphenyl)-3-(propane-1-sulfonyl)thiophene-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic reactions. For example, thiophene ring formation can be achieved via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions . Optimization may require adjusting stoichiometric ratios (e.g., POCl3 as a catalyst at 90°C under reflux ), solvent polarity (e.g., DMSO/water mixtures for recrystallization ), and reaction time. Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for verifying substituent positions on the thiophene core, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . Fourier-Transform Infrared (FTIR) can identify sulfonyl (S=O, ~1350 cm⁻¹) and benzoyl (C=O, ~1680 cm⁻¹) groups . X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. How can researchers screen the compound’s preliminary biological activity?

- Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to the compound’s hypothesized function (e.g., kinase inhibition assays for anticancer potential). Dose-response curves (IC50 values) should be generated using standardized protocols (e.g., MTT assays for cytotoxicity) . Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate measurements .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line variability, solvent effects). To address this:

- Conduct orthogonal assays (e.g., surface plasmon resonance vs. enzymatic assays) .

- Perform molecular docking studies to assess binding affinity consistency across protein conformations .

- Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Apply density functional theory (DFT) to map electron-density distributions of the benzoyl and sulfonyl groups, which influence binding . Molecular dynamics simulations (e.g., GROMACS) can predict conformational stability in target active sites. Validate predictions with SAR studies, modifying substituents (e.g., ethylphenyl to fluorophenyl) and measuring ΔG binding .

Q. What scalable purification methods are suitable for this compound in multi-gram syntheses?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for small-scale purification . For larger scales, explore recrystallization in ethanol/water mixtures or membrane-based separation technologies (e.g., nanofiltration) to remove byproducts like unreacted thiourea derivatives . Monitor purity via UPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.